molecular formula C15H11F3N4O2S B5697150 5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Cat. No.: B5697150
M. Wt: 368.3 g/mol
InChI Key: UNAFNAZXECMGPW-UHFFFAOYSA-N
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Description

5-[(Phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a phenylsulfonylmethyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 1. The phenylsulfonyl moiety enhances electronic and steric properties, while the 3-(trifluoromethyl)phenyl group contributes to lipophilicity and binding affinity, often critical for pharmacological activity .

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2S/c16-15(17,18)11-5-4-6-12(9-11)22-14(19-20-21-22)10-25(23,24)13-7-2-1-3-8-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAFNAZXECMGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the tetrazole intermediate using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-[(Phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has been investigated for its potential as a therapeutic agent. Its structural features allow for interactions with biological targets, making it suitable for:

  • Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties.

Agrochemicals

The compound's unique chemical structure also lends itself to applications in agriculture:

  • Herbicides : It has been explored as a potential herbicide due to its ability to inhibit specific biochemical pathways in plants.
  • Pesticides : The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its efficacy as a pesticide.

Material Science

Research into the use of this compound in material science is ongoing:

  • Polymer Additives : Its sulfonyl group can improve the thermal stability and mechanical properties of polymers.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored various tetrazole derivatives, including this compound. The compound demonstrated promising cytotoxicity against breast cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Study 2: Herbicide Development

Research conducted by agricultural scientists has shown that derivatives of this compound exhibit herbicidal activity against common weeds. Field trials indicated effective control of weed populations with minimal phytotoxicity to crops .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAnticancerMCF-7 (Breast Cancer)
Similar Tetrazole DerivativeAntibacterialE. coli
Herbicide DerivativeHerbicidalVarious Weeds

Mechanism of Action

The mechanism of action of 5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. The phenylsulfonyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets or forming hydrogen bonds.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in position 1 (as in the target) enhances thermal stability compared to non-fluorinated analogs (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole) .

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Substituent Effects

Compound Class Key Substituent Pharmacological Impact Specific Example
Sulfonyl-linked tetrazoles Phenylsulfonylmethyl (position 5) Improved target specificity due to sulfonyl’s electron-withdrawing nature Target compound vs. 1-substituted-phenyl-4-phenylsulfonyl triazoles
Trifluoromethyl-substituted 3-(Trifluoromethyl)phenyl (position 1) Enhanced lipophilicity and metabolic resistance 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole (IC₅₀ < 1 µM)
Thioether-linked tetrazoles Benzylthio (position 5) Reduced specificity due to flexible thioether linkage 5-(4-Methyl-benzylsulfanyl)-1-phenyl-1H-tetrazole (lower activity vs. sulfonyl analogs)

Key Findings :

  • Sulfonyl linkages (e.g., in the target compound) exhibit higher binding specificity compared to thioether or amide-linked analogs, as demonstrated in triazole-based studies .
  • The trifluoromethyl group in position 1 is a common feature in bioactive compounds (e.g., Berotralstat, a pyrazole-based inhibitor), where it improves pharmacokinetic profiles .

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy : Sulfonyl-containing tetrazoles show strong S=O stretches (~1350–1150 cm⁻¹), absent in thioether analogs . The target compound’s CF₃ group would exhibit characteristic C-F stretches near 1150 cm⁻¹, similar to 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole .
  • NMR : The 3-(trifluoromethyl)phenyl group in the target compound would produce distinct $^{19}$F NMR signals (δ -60 to -65 ppm) and deshielded aromatic protons (δ 7.6–8.0 ppm) .

Biological Activity

5-[(Phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in medicine, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for its versatile biological activity. The synthesis typically involves the reaction of phenylsulfonyl chloride with appropriate trifluoromethyl-substituted phenyl derivatives under controlled conditions, often utilizing solvents like dichloromethane. The final product is purified through recrystallization techniques.

Biological Activity Overview

Numerous studies have highlighted the biological activities associated with tetrazole derivatives, including:

  • Antimicrobial Activity: Tetrazole compounds have been shown to possess significant antibacterial and antifungal properties. For instance, a study reported that certain tetrazole derivatives exhibited better antimicrobial activity than standard antibiotics like ampicillin against various bacterial strains .
  • Anticancer Properties: Research indicates that tetrazole derivatives can induce apoptosis in cancer cells. Compounds similar to this compound have been evaluated for their effectiveness against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) .
  • Anti-inflammatory Effects: Some studies suggest that tetrazole derivatives may act as anti-inflammatory agents, potentially inhibiting cyclooxygenase enzymes involved in inflammatory processes .

Antimicrobial Activity

A series of tetrazole compounds were synthesized and evaluated for their antimicrobial efficacy using the disc diffusion method. The results indicated that specific derivatives showed considerable zones of inhibition against pathogens like Staphylococcus aureus and Escherichia coli. Notably, compounds with electron-withdrawing groups (e.g., trifluoromethyl) displayed enhanced activity .

CompoundActivity Against E. coliActivity Against S. aureus
5A15 mm18 mm
5B20 mm22 mm
5C12 mm10 mm

Anticancer Activity

In vitro studies assessed the cytotoxic effects of various tetrazole derivatives on different cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined, revealing that some compounds exhibited IC50 values lower than those of established chemotherapeutics like cisplatin.

CompoundCell LineIC50 (µM)
5AHCT-11615
5BMCF-710
5CHeLa20

The biological activity of tetrazoles can be attributed to their ability to interact with various biological targets. For example:

  • Enzyme Inhibition: Some tetrazoles act as inhibitors of key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Receptor Modulation: Tetrazoles may also interact with specific receptors, modulating signaling pathways critical for inflammation and immune responses .

Q & A

Q. Example Protocol :

React 3-(trifluoromethyl)phenyl nitrile with sodium azide in NMP at 80°C for 12 hours under nano-TiCl4·SiO2 catalysis.

Sulfonylate the intermediate with phenylsulfonyl chloride in dichloromethane at 0–5°C.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation :
    • FT-IR : Identify tetrazole ring vibrations (1,200–1,300 cm⁻¹) and sulfonyl S=O stretches (1,350–1,450 cm⁻¹) .
    • NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm) and sulfonylmethyl CH2 (δ 4.5–5.0 ppm). ¹⁹F NMR confirms trifluoromethyl (-CF3) at δ -60 to -65 ppm .
  • Purity Assessment :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .

Advanced: How can researchers design experiments to evaluate its biological activity?

Answer:

  • Antimicrobial Screening :
    • Assay : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Controls : Compare with streptomycin (MIC ~2 µg/mL) and include solvent-only blanks.
  • Target Identification :
    • Molecular Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (PDB: 1BVR). The sulfonyl group may hydrogen-bond to Arg17, while CF3 enhances hydrophobic pocket binding .

Advanced: How to resolve contradictions in reported synthesis yields?

Answer:
Discrepancies often arise from solvent polarity, catalyst loading, or azide purity. Mitigation strategies:

  • Reaction Optimization :
    • Screen solvents (DMF vs. NMP) and catalysts (nano-TiCl4·SiO2 vs. ZnCl2) using a factorial design .
  • Computational Analysis :
    • Density Functional Theory (DFT) calculates activation barriers for cycloaddition steps. For example, NMP reduces ΔG‡ by ~5 kcal/mol compared to THF .

Q. SAR Table :

Substituent (R)MIC (S. aureus) (µg/mL)Cytotoxicity (IC50, µM)
Phenylsulfonyl (parent)862
4-Fluorophenylsulfonyl458
3-Nitrophenylsulfonyl1645

Advanced: How to assess hydrolytic stability under physiological conditions?

Answer:

  • Experimental Setup :
    • Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
    • Monitor degradation via LC-MS every 24 hours .
  • Key Findings :
    • Half-life (t½) >72 hours in PBS, but t½ = 12 hours at pH 1.2 due to tetrazole ring protonation .

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